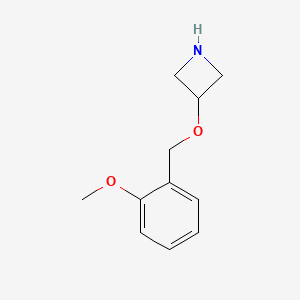![molecular formula C11H12FNO B11902699 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine is a synthetic organic compound characterized by a spirocyclic structure, which includes a chroman ring fused to a cyclopropane ring The presence of a fluorine atom at the 6th position of the chroman ring and an amine group at the 2’ position of the cyclopropane ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine typically involves multiple steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of a phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Spirocyclization: The spirocyclic structure is formed by reacting the fluorinated chroman with a cyclopropane derivative under basic conditions.
Industrial Production Methods
Industrial production of 6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom or reduce the chroman ring to a dihydrochroman.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium iodide in acetone for halogen exchange or organolithium reagents for functional group substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrochroman derivatives.
Substitution: Halogenated or functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Industrial Applications: Potential use in the development of new materials with unique properties due to its spirocyclic structure.
Mecanismo De Acción
The mechanism of action of 6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the spirocyclic structure provides rigidity, improving selectivity. The amine group can form hydrogen bonds with the target, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sorbinil: A similar compound with a spirocyclic structure and a fluorine atom, used as an aldose reductase inhibitor.
6-Fluorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione: Another fluorinated spirocyclic compound with potential medicinal applications.
Uniqueness
6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine is unique due to its specific combination of a chroman ring, a cyclopropane ring, a fluorine atom, and an amine group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H12FNO |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine |
InChI |
InChI=1S/C11H12FNO/c12-7-1-2-9-8(5-7)11(3-4-14-9)6-10(11)13/h1-2,5,10H,3-4,6,13H2 |
Clave InChI |
YMNMEYVEWFIAHC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C13CC3N)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


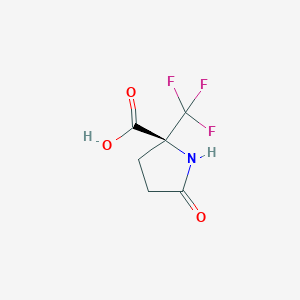
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)
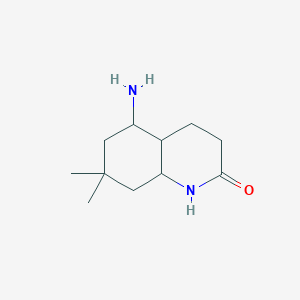


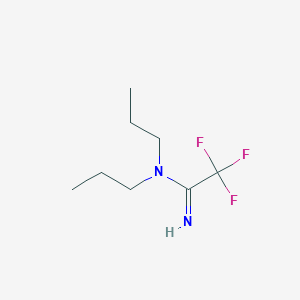
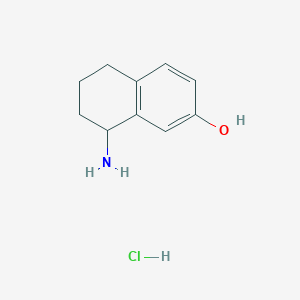
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
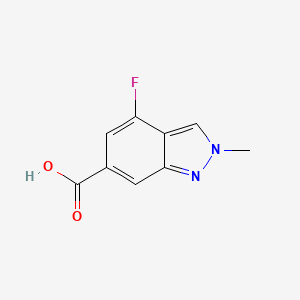

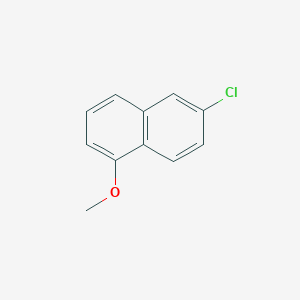
![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
